Esculentoside S

CAS No.: 156031-83-3

Cat. No.: VC18000883

Molecular Formula: C42H66O16

Molecular Weight: 827.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 156031-83-3 |

|---|---|

| Molecular Formula | C42H66O16 |

| Molecular Weight | 827.0 g/mol |

| IUPAC Name | 2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S,4aR,6aS,6bR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate |

| Standard InChI | InChI=1S/C42H66O16/c1-37(35(52)54-6)11-13-42(36(53)58-34-31(51)29(49)28(48)24(17-43)56-34)14-12-40(4)20(21(42)15-37)7-8-26-38(2)16-22(45)32(57-33-30(50)27(47)23(46)18-55-33)39(3,19-44)25(38)9-10-41(26,40)5/h7,21-34,43-51H,8-19H2,1-6H3/t21-,22-,23+,24+,25?,26?,27-,28+,29-,30+,31+,32-,33-,34-,37-,38-,39-,40+,41+,42-/m0/s1 |

| Standard InChI Key | XPZGXZBKRPZWMJ-NSUQAVABSA-N |

| Isomeric SMILES | C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)OC |

| Canonical SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)O)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C(=O)OC |

Introduction

Chemical Structure and Natural Sources

Structural Characteristics

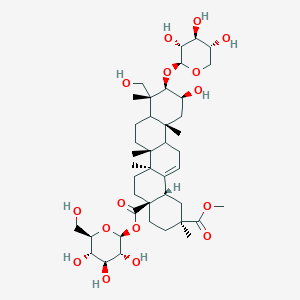

Esculentoside S is identified as a phytolaccagenin-type triterpenoid saponin with the molecular formula . Unlike its glycosylated counterparts (e.g., Esculentoside A or H), EsS exists as an aglycone, lacking the sugar chains that enhance solubility in related saponins . This structural distinction impacts its pharmacokinetic properties, such as membrane permeability and bioavailability.

Botanical Origin

EsS is primarily extracted from the roots of Phytolacca acinosa, a plant traditionally used to treat inflammation, edema, and infectious diseases . Advanced chromatographic techniques, including HPLC-ESI-QTOF-MS/MS, are employed for its isolation and purification, ensuring high purity for research applications .

Pharmacological Activities

Anti-Inflammatory Effects

EsS modulates inflammatory pathways by inhibiting key mediators:

-

Cytokine Suppression: Reduces serum levels of TNF-α, IL-6, and IL-1β in LPS-induced inflammation models .

-

Enzyme Regulation: Downregulates cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), curtailing prostaglandin and nitric oxide production .

-

NF-κB Pathway Inhibition: Prevents nuclear translocation of NF-κB p65, a critical regulator of inflammatory gene expression .

Table 1: Anti-Inflammatory Activity of Esculentoside S in Preclinical Models

| Model System | Key Findings | Reference |

|---|---|---|

| RAW 264.7 Macrophages | 50 μM EsS reduced NO production by 62% and COX-2 expression by 45% . | |

| LPS-Induced Sepsis | EsS (10 mg/kg) lowered renal TNF-α levels by 70% in rats . |

Antioxidant Properties

EsS mitigates oxidative stress through:

-

Free Radical Scavenging: Neutralizes reactive oxygen species (ROS) in vitro, with an IC50 of 28 μM in DPPH assays .

-

Enzyme Activation: Enhances superoxide dismutase (SOD) and glutathione (GSH) activities by 1.8-fold in septic kidney tissues .

Mechanistic Insights

Molecular Targets

-

TLR-4/MyD88 Pathway: EsS suppresses Toll-like receptor 4 (TLR-4) and myeloid differentiation primary response 88 (MyD88), attenuating systemic inflammation .

-

MAPK Signaling: Inhibits phosphorylation of JNK and ERK, reducing apoptosis in renal tissues .

Table 2: Structural and Functional Comparison of Esculentosides

Pharmacokinetics and Challenges

Bioavailability Limitations

As an aglycone, EsS exhibits poor aqueous solubility, necessitating formulation strategies like nanoemulsions or lipid complexes to enhance absorption .

Toxicity Profile

Future Directions

Clinical Translation

-

Phase I Trials: Required to establish safe dosing thresholds in humans.

-

Combination Therapies: Synergy with NSAIDs or immunosuppressants warrants exploration.

Structural Optimization

-

Glycosylation Engineering: Introducing sugar moieties could improve solubility without compromising bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume